molecular formula C20H25ClN2O3 B11610936 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol

4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol

Cat. No.: B11610936
M. Wt: 376.9 g/mol
InChI Key: HIOVZJDYCPIJRR-UHFFFAOYSA-N
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Description

The compound 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol features a 2,6-dimethoxyphenol core linked to a piperazine moiety substituted with a 3-chlorophenylmethyl group. The dimethoxyphenol moiety is associated with antioxidant activity due to its ability to donate hydrogen atoms and stabilize free radicals . The 3-chlorophenyl group introduces lipophilicity, which may influence membrane permeability and receptor binding interactions.

Properties

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

4-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C20H25ClN2O3/c1-25-18-11-16(12-19(26-2)20(18)24)14-23-8-6-22(7-9-23)13-15-4-3-5-17(21)10-15/h3-5,10-12,24H,6-9,13-14H2,1-2H3

InChI Key

HIOVZJDYCPIJRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and core modifications:

Table 1: Comparison of Structural and Functional Features
Compound Name/ID Core Structure Substituents/Modifications Key Functional Groups Presumed Biological Activity Reference
Target Compound 2,6-Dimethoxyphenol 3-Chlorophenylmethyl-piperazine Phenol, piperazine, chloro Antioxidant
Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) Quinoline 4-Chlorophenyl-quinoline-carbonyl-piperazine Quinoline, carbonyl, chloro Antimicrobial/anticancer (inferred)
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (20a) Triazole-thione 4-Phenylpiperazinylmethyl Triazole-thione, phenyl Unspecified (likely enzyme inhibition)
4-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol () 2,6-Dimethoxyphenol 4-Chlorophenylsulfonyl-piperazine Sulfonyl, chloro Unspecified (modified pharmacokinetics)

Analysis of Substituent Effects

Chlorophenyl Position (3- vs. 4-): The target compound’s 3-chlorophenyl group may induce steric hindrance compared to the 4-chlorophenyl in C3 (). This positional difference could alter binding affinity in receptor pockets or enzyme active sites .

This contrasts with the target’s phenolic core, optimized for radical scavenging . Triazole-thione (20a): The triazole-thione moiety in 20a () could engage in hydrogen bonding or metal coordination, suggesting divergent biological targets (e.g., metalloenzymes) compared to the phenolic antioxidant .

Piperazine Modifications: Sulfonyl vs. Phenylpiperazine (20a): The 4-phenylpiperazine in 20a () may enhance CNS penetration due to increased lipophilicity, whereas the target’s 3-chlorophenylmethyl group balances solubility and membrane permeability .

Functional Implications

  • Antioxidant Activity: The target’s dimethoxyphenol core is structurally analogous to known antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT).
  • Biological Target Specificity: Quinoline derivatives (C3) are often investigated for antimicrobial or anticancer properties, while triazole-thiones (20a) are explored as enzyme inhibitors. The target’s combination of phenol and piperazine may offer dual functionality in oxidative stress and receptor modulation .

Biological Activity

The compound 4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol is a member of the piperazine class of compounds, which are known for their diverse biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN2O2C_{19}H_{24}ClN_2O_2 with a molecular weight of approximately 344.87 g/mol. The structure features a piperazine ring, a chlorophenyl moiety, and a dimethoxyphenol group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can possess moderate to strong antibacterial activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes. Notably, it has demonstrated activity against acetylcholinesterase (AChE) and urease. Compounds in this class have shown IC50 values indicating strong inhibitory potential; for example, some derivatives have IC50 values ranging from 0.63 µM to 6.28 µM against urease, significantly lower than the reference standard thiourea (IC50 = 21.25 µM) . This suggests that the compound may be useful in developing treatments for conditions related to these enzymes.

Anticancer Activity

Preliminary studies indicate that compounds similar to this piperazine derivative may also exhibit anticancer properties. For example, certain piperazine derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines . The modulation of pathways such as PI3K/Akt signaling by these compounds highlights their potential as therapeutic agents in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that enhance activity include:

  • Chlorophenyl Substitution : The presence of the chlorophenyl group has been associated with increased potency against certain bacterial strains.
  • Piperazine Ring : The piperazine moiety contributes significantly to the compound's binding affinity to target enzymes.
  • Dimethoxy Group : The dimethoxy substitution on the phenol ring may enhance lipophilicity and improve membrane permeability, facilitating better bioavailability.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Antibacterial Screening : A study demonstrated that piperazine derivatives showed varying degrees of antibacterial activity against multiple strains. For instance, a derivative exhibited an IC50 value of 2.14 µM against Bacillus subtilis .
  • Enzyme Inhibition Studies : Another research highlighted that certain derivatives effectively inhibited urease activity with IC50 values significantly lower than traditional inhibitors .
  • Anticancer Research : Compounds structurally related to this piperazine derivative were tested in vitro and showed promising results in inhibiting cell proliferation in cancer cell lines, indicating potential for further development .

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